Technical Profile: 4-(Isopentyloxy)benzohydrazide
Technical Profile: 4-(Isopentyloxy)benzohydrazide
Content Type: Technical Monograph & Synthesis Guide Subject: 4-(3-Methylbutoxy)benzohydrazide (CAS: 613656-76-1) Audience: Medicinal Chemists, Material Scientists, and Process Engineers[1][2]
Executive Summary
4-(Isopentyloxy)benzohydrazide is a bifunctional building block characterized by a lipophilic isopentyl (3-methylbutyl) tail and a reactive hydrazide headgroup.[1][2] It serves as a critical intermediate in two distinct high-value sectors:[1][2]
-
Medicinal Chemistry: As a pharmacophore for the synthesis of antitubercular agents (targeting Enoyl-ACP reductase) and antimicrobial Schiff bases.[2] The isopentyl chain enhances lipophilicity (LogP), facilitating transport across mycobacterial cell walls compared to its methoxy/ethoxy analogs.
-
Material Science: As a mesogenic precursor for liquid crystalline materials. Condensation with aromatic aldehydes yields rod-like molecules (calamitic mesogens) where the isopentyl chain acts as a flexible spacer to lower phase transition temperatures.[2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 4-(3-methylbutoxy)benzohydrazide |
| Common Name | 4-Isopentyloxybenzoic acid hydrazide |
| CAS Number | 613656-76-1 |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.29 g/mol |
| Predicted LogP | ~2.5 – 2.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 3 / 3 |
| Physical State | Crystalline Solid (Colorless to Off-white) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
Synthesis & Manufacturing Protocol
Scientific Integrity Note: This protocol utilizes a convergent synthesis strategy starting from ethyl 4-hydroxybenzoate.[1] The choice of the ethyl ester over the acid chloride prevents premature oligomerization and allows for milder hydrazinolysis conditions.[2]
Step 1: Williamson Ether Synthesis (Alkylation)
Objective: Install the isopentyl tail.
-
Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), 1-Bromo-3-methylbutane (1.2 eq), Potassium Carbonate (
, 2.5 eq).[1][2] -
Solvent: DMF (Dimethylformamide) or Acetonitrile.
-
Procedure:
-
Dissolve ethyl 4-hydroxybenzoate in DMF under
atmosphere. -
Add anhydrous
and stir at 60°C for 30 mins to generate the phenoxide anion. -
Dropwise add 1-Bromo-3-methylbutane to prevent di-alkylation side reactions.[1][2]
-
Reflux at 80–90°C for 6–8 hours.
-
Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of the starting phenol (lower
) and appearance of the non-polar ether ester (high ).
-
Step 2: Hydrazinolysis
Objective: Convert the ester to the hydrazide.[2]
-
Reagents: Intermediate Ethyl 4-(isopentyloxy)benzoate, Hydrazine Hydrate (80% or 99%, 5–10 eq).
-
Procedure:
-
Add hydrazine hydrate in excess.[2] Note: Excess hydrazine drives the equilibrium forward and prevents the formation of the symmetrical dimer (N,N'-diacylhydrazine).[2]
-
Reflux for 4–6 hours. The product often precipitates upon cooling.[2]
-
Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol and then copious water to remove residual hydrazine.[2]
-
Recrystallization: Hot ethanol.
Visual Workflow (Graphviz)
Figure 1: Two-step synthetic pathway ensuring regioselectivity and high purity.
Analytical Profiling (Self-Validating Criteria)
To ensure the integrity of the synthesized compound, the following spectral signatures must be observed.
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-
-
9.60 ppm (s, 1H): -CONH - (Amide proton, disappears with
shake).[2] - 7.80 ppm (d, 2H): Aromatic protons ortho to carbonyl (deshielded).
- 6.95 ppm (d, 2H): Aromatic protons ortho to alkoxy group (shielded).
-
4.40 ppm (s, 2H): -NH
(Amino protons, broad singlet). -
4.05 ppm (t, 2H): -OCH
- (Triplet, characteristic of ether linkage).[2] - 1.6–1.8 ppm (m, 3H): Multiplet for isopentyl methine and methylene.
- 0.92 ppm (d, 6H): Terminal methyl groups of the isopentyl tail.
Infrared Spectroscopy (FT-IR)
-
3300–3200 cm⁻¹: Doublet or broad band (N-H stretching of primary/secondary amines).
-
1650–1620 cm⁻¹: C=O stretching (Amide I band).
-
1250 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).
Biological & Material Applications[1][2][8][10][11]
Medicinal Chemistry: The Pharmacophore
The benzohydrazide moiety is a privileged structure in drug design.[2][4]
-
Antitubercular Activity: Similar to Isoniazid, 4-(isopentyloxy)benzohydrazide can form adducts with the NAD+ cofactor, inhibiting the Enoyl-ACP reductase (InhA) enzyme essential for mycolic acid synthesis in Mycobacterium tuberculosis.[2] The isopentyl tail improves penetration through the waxy mycobacterial cell wall.[2]
-
Schiff Base Formation: Reaction with aldehydes yields hydrazones (Schiff bases) with documented anticancer and antimicrobial activity.[2] The azomethine (-N=CH-) linkage coordinates with metal ions (Fe, Cu), disrupting bacterial respiration.[2]
Material Science: Liquid Crystals
This compound is a "rod-like" core precursor.[1][2]
-
Mesogenicity: When condensed with 4-substituted benzaldehydes, the resulting molecule possesses a rigid core (two phenyl rings + hydrazone linker) and flexible tails.[2]
-
Role of Isopentyl Group: The branching at the end of the tail (iso-structure) disrupts crystalline packing more effectively than a straight n-pentyl chain, often lowering the melting point and stabilizing the Nematic or Smectic C phases.[2]
Mechanism of Action Diagram
Figure 2: Divergent utility in pharmacology and soft matter physics.
Safety & Handling (MSDS Summary)
-
Hazards: Benzohydrazides are potential skin irritants and sensitizers.[2] Hydrazine derivatives can be toxic if inhaled.[2]
-
Handling: Use in a fume hood.[2] Avoid contact with strong oxidizers (risk of exothermic reaction evolving nitrogen gas).
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the hydrazide group to the carboxylic acid.
References
-
ChemicalBook. (n.d.).[2] 4-(3-methylbutoxy)benzohydrazide Properties and CAS. Retrieved from
-
PubChem. (2025).[2][5] 4-(Benzyloxy)benzohydrazide (Analogous Structure & Safety Data). National Library of Medicine.[2] Retrieved from [5]
-
Tatarsky, D., et al. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid Units. DTIC. Retrieved from
-
Saeed, H.H., et al. (2022).[6] Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.[2] Retrieved from
-
Kratky, M., et al. (2017).[7] Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. Bioorganic & Medicinal Chemistry Letters. Retrieved from
Sources
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- 3. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 5. 4-(Benzyloxy)benzohydrazide | C14H14N2O2 | CID 1526486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4722804A - Liquid crystal composition - Google Patents [patents.google.com]
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